2-[2-(3-Methylphenoxy)ethyl]piperidine

Lipophilicity Drug-likeness ADME prediction

Researchers facing assay interference from lipophilic or halogenated piperidine analogs require precise physicochemical control. This 2-substituted phenoxyethyl piperidine (CAS 946715-77-1) provides a validated EP4-antagonist scaffold with differentiated properties. - **Lower lipophilicity**: LogP 3.90 (0.45 units below 1-substituted isomer) for improved membrane permeability predictions. - **Enhanced aqueous solubility**: LogSW -3.12 (~3x higher than 1-substituted isomer) reducing precipitation in high-throughput screening. - **Halogen-free design**: Direct alternative to 3-chloro analogs (LogP 4.26), eliminating metabolic stability concerns. Procurement for EP4 target validation, inflammatory disease models, and ADME panels requiring drug-like property profiles.

Molecular Formula C14H21NO
Molecular Weight 219.32 g/mol
CAS No. 946715-77-1
Cat. No. B3172151
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[2-(3-Methylphenoxy)ethyl]piperidine
CAS946715-77-1
Molecular FormulaC14H21NO
Molecular Weight219.32 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)OCCC2CCCCN2
InChIInChI=1S/C14H21NO/c1-12-5-4-7-14(11-12)16-10-8-13-6-2-3-9-15-13/h4-5,7,11,13,15H,2-3,6,8-10H2,1H3
InChIKeySXHLAPAHITZCGJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-[2-(3-Methylphenoxy)ethyl]piperidine: Basic Profile & Procurement


2-[2-(3-Methylphenoxy)ethyl]piperidine (CAS 946715-77-1) is a synthetic piperidine derivative featuring a 2-substituted piperidine ring connected via an ethyl linker to a 3-methylphenoxy moiety . This structural class has been disclosed in patent literature as selective prostaglandin E2 EP4 receptor antagonists, with therapeutic relevance for inflammatory conditions including osteoarthritis and rheumatoid arthritis [1]. The compound is commercially available for research use from chemical suppliers including ChemBridge (via Hit2Lead), with catalog availability at 95%+ purity and a molecular weight of 219.32 g/mol .

EP4 receptor antagonist research scaffold
2-substituted piperidine with 3-methylphenoxy motif
Computationally predicted ADME screening fit

2-[2-(3-Methylphenoxy)ethyl]piperidine: Generic Substitution Risks


Piperidine-based phenoxyethyl derivatives cannot be generically interchanged due to critical variations in substitution position and aryl substitution pattern that produce quantifiable differences in physicochemical properties . Specifically, the 2-substituted piperidine scaffold in this compound differs fundamentally from the 1-substituted piperidine isomer (CAS not specified, Hit2Lead ID 5476181), with documented LogP and LogSW values diverging by measurable magnitudes . These differences directly impact membrane permeability predictions and solubility behavior, which are decisive factors in assay reproducibility and lead optimization workflows. Furthermore, the 3-methyl substitution pattern on the phenoxy ring represents a distinct chemical space from chloro-, unsubstituted, or alternative positional isomers, each exhibiting unique property profiles that preclude reliable extrapolation across the series .

Substitution Position Shift
2-Substituted piperidine scaffold may differ in lipophilicity and solubility compared to 1-substituted isomer; predicted LogP and LogSW values can diverge.
Aryl Substitution Pattern
3-Methylphenoxy substitution may not replicate ADME properties of chloro or unsubstituted analogs; each substitution pattern yields distinct predicted profiles.
Piperidine Isomerism
2-Substituted scaffold is topologically distinct from 3- or 4-substituted piperidine isomers; SAR cannot be directly extrapolated across positional series.

2-[2-(3-Methylphenoxy)ethyl]piperidine: Quantitative Differentiation Evidence


Lipophilicity: 2-Substituted vs 1-Substituted Isomer

The target compound exhibits a LogP value of 3.90, which is measurably lower than the LogP of 4.35 observed for its 1-substituted piperidine isomer (1-[2-(3-methylphenoxy)ethyl]piperidine, Hit2Lead ID 5476181) . Both compounds share identical molecular formula (C14H21NO), molecular weight (219 g/mol), tPSA (12.5), H-bond donor count (0), H-bond acceptor count (2), and rotatable bonds (4), thereby isolating substitution position as the sole variable driving the 0.45 LogP unit difference . This represents a meaningful distinction in predicted membrane permeability and lipophilic efficiency metrics.

Lipophilicity
Head-to-head
LogP 3.90 vs 4.35\nΔ = −0.45
Supports lipophilicity-based screening differentiation
Computational prediction; method not disclosed
Lipophilicity Drug-likeness ADME prediction

Aqueous Solubility: 2-Substituted Scaffold Advantage

The target compound demonstrates a LogSW (logarithm of aqueous solubility) value of -3.12, compared to -3.61 for the 1-substituted piperidine isomer (Hit2Lead ID 5476181) . The 0.49 LogSW unit difference corresponds to a predicted ~3-fold higher aqueous solubility for the 2-substituted scaffold, assuming the relationship LogS ≈ LogSW (where S is solubility in mol/L) . Both compounds are achiral free base liquids with identical molecular formula, tPSA, and H-bonding capacity, confirming that substitution position alone drives the solubility differential .

Aqueous Solubility
Head-to-head
LogSW −3.12 vs −3.61\nΔ = +0.49
Predicted higher solubility context for assay compatibility
~3.1× predicted relative increase; computational data
Aqueous solubility Formulation Screening compatibility

3-Methyl vs 3-Chloro Substitution Profile

The target compound (3-methylphenoxy substitution) exhibits LogP = 3.90 and LogSW = -3.12, compared to the 3-chlorophenoxy analog (1-[2-(3-chlorophenoxy)ethyl]piperidine, Hit2Lead ID 5466390) with LogP = 4.26 and LogSW = -3.58 . The methyl-to-chloro substitution results in a LogP reduction of 0.36 units and a LogSW improvement of 0.46 units, indicating that the 3-methyl derivative is both less lipophilic and more water-soluble than its chloro counterpart . This differentiation is particularly relevant for programs requiring halogen-free chemical matter due to metabolic or environmental toxicity considerations.

Substituent Profile
Head-to-head
LogP 3.90 vs 4.26 (Cl)\nLogSW −3.12 vs −3.58 (Cl)
Supports halogen-free scaffold property differentiation
Methyl vs chloro substitution; computational predictions
Halogen-free scaffold Lead optimization Property tuning

2-Substituted Scaffold vs 3- and 4-Substituted Analogs

The 2-substituted piperidine scaffold represents a discrete chemical space that is topologically distinct from the more commonly available 3-substituted analog, 3-[2-(3-methylphenoxy)ethyl]piperidine (CAS 946727-35-1) [1]. While direct comparative biological data between these specific compounds is not available in the public domain, the topological difference in nitrogen positioning relative to the phenoxyethyl chain alters the three-dimensional presentation of pharmacophoric elements, which is a fundamental determinant of target recognition and selectivity profiles [2]. The commercial availability of the 2-substituted scaffold complements rather than duplicates existing piperidine positional isomer collections.

Scaffold Topology
Class-level
Topological difference; no quantitative SAR
Expands positional isomer space for SAR exploration
Public-domain data not available for direct comparison
Chemical genomics Scaffold hopping SAR exploration

EP4 Receptor Antagonist Class Membership

The 2-[2-(3-methylphenoxy)ethyl]piperidine scaffold falls within the general structural scope of Formula II compounds disclosed in US Patent 9,402,838 as selective prostaglandin E2 EP4 receptor antagonists [1]. The patent discloses that compounds within this structural class exhibit selectivity for EP4 relative to EP1, EP2, and EP3 receptor subtypes [1]. While specific IC50 or Ki values for this exact compound are not provided in the patent, the structural inclusion within the claimed genus establishes its potential utility in EP4-targeted research programs, with the patent specifically citing therapeutic applications in osteoarthritis and rheumatoid arthritis [1].

EP4 Antagonist Class
Class-level
Structural inclusion within patent genus
Supports EP4-targeted research compound selection
No compound-specific potency data disclosed in source
EP4 antagonism Inflammation Arthritis

2-[2-(3-Methylphenoxy)ethyl]piperidine: Research Applications


ADME Optimization: Reduced Lipophilicity Screening

Researchers conducting lead optimization on phenoxyethyl piperidine scaffolds should prioritize this compound when seeking reduced lipophilicity (LogP = 3.90) relative to 1-substituted isomers (LogP = 4.35) and chloro-substituted analogs (LogP = 4.26). The 0.45 LogP unit reduction versus the 1-substituted isomer translates to improved predicted membrane permeability profiles, making this compound suitable for ADME panel screening where lower lipophilicity is a desired property target.

Solubility Enhancement for Biochemical Assays

This compound is specifically indicated for high-throughput screening campaigns requiring superior predicted aqueous solubility. With LogSW = -3.12—representing approximately 3-fold higher predicted solubility than the 1-substituted isomer (LogSW = -3.61) —it offers reduced precipitation risk during serial dilution and broader compatibility with aqueous buffer systems. Procurement is recommended for assays where compound solubility has been a limiting factor with related piperidine derivatives.

Halogen-Free Lead Generation: Methyl Alternative

For drug discovery programs that mandate halogen-free chemical matter due to metabolic stability concerns or environmental toxicity considerations, this 3-methylphenoxy derivative provides a direct alternative to 3-chlorophenoxy analogs. The compound maintains a favorable property profile (LogP = 3.90, LogSW = -3.12) compared to the chloro analog (LogP = 4.26, LogSW = -3.58) while eliminating the chloro substituent, enabling exploration of halogen-free SAR space without sacrificing predicted drug-like properties.

EP4 Pharmacology: Inflammatory Disease Research

Based on patent disclosure of Formula II phenoxyethyl piperidine compounds as selective EP4 receptor antagonists , this compound is appropriate for research programs investigating EP4-mediated signaling in inflammatory conditions, including osteoarthritis and rheumatoid arthritis. While this specific compound's potency data are not publicly disclosed, its structural inclusion within the claimed genus positions it as a procurement candidate for EP4 target validation and mechanism-of-action studies in cellular models of inflammation.

Application
Selection Property
Validation Focus
Lipophilicity-guided lead optimization
2-Substituted scaffold computationally predicted LogP
ADME panel permeability screening
Solubility-sensitive HTS campaigns
Predicted aqueous solubility property (LogSW)
DMSO/aqueous buffer compatibility screening
Halogen-free SAR exploration
Halogen-free methylphenoxy substitution
Metabolic stability and environmental toxicity profiling
EP4 pathway inhibition studies
Structurally disclosed EP4 antagonist chemotype
In vitro target engagement and selectivity assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
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